4-chloro-N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline core, a sulfonamide group, and a chlorinated benzene ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using aniline derivatives.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Chlorination: The chlorinated benzene ring can be synthesized through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while substitution of the chlorine atom with an amine could produce an aminobenzene derivative.
Scientific Research Applications
4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE shares structural similarities with other sulfonamide derivatives and quinoxaline-based compounds, such as:
- 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE
- N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE
- 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-CHLORO-N-{3-[(2-METHOXY-5-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoxaline core and sulfonamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H19ClN4O3S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O3S/c1-14-7-12-20(30-2)19(13-14)26-21-22(25-18-6-4-3-5-17(18)24-21)27-31(28,29)16-10-8-15(23)9-11-16/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
MFPORWCONOYBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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